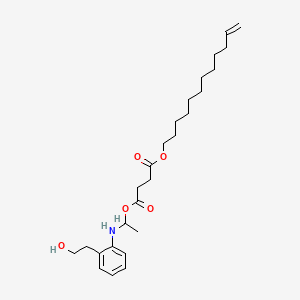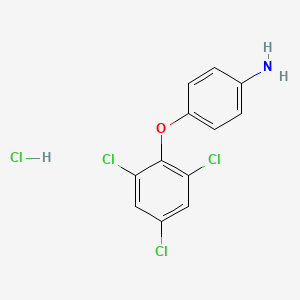
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione is an organic compound belonging to the class of benzothiopyrans. These compounds are characterized by a benzene ring fused to a thiopyran ring, which is a sulfur-containing six-membered ring. The presence of a phenyl group and a dione functionality adds to the complexity and potential reactivity of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted cyclohexanone with a sulfur source, followed by oxidation to form the dione.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione can undergo various chemical reactions, including:
Oxidation: The dione functionality can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized compounds, while reduction may produce alcohols or other reduced forms.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for therapeutic applications.
Industry: Could be used in the production of materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
類似化合物との比較
Similar Compounds
Benzothiopyran: The parent compound without the phenyl group or dione functionality.
Phenyl-substituted cyclohexanones: Compounds with similar structural features but lacking the thiopyran ring.
Thiopyran diones: Compounds with the dione functionality but different substituents.
Uniqueness
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione is unique due to the combination of a phenyl group, a thiopyran ring, and a dione functionality
特性
CAS番号 |
69263-12-3 |
|---|---|
分子式 |
C15H18O2S |
分子量 |
262.4 g/mol |
IUPAC名 |
4-phenyl-3,4,5,6,7,8-hexahydro-1H-isothiochromene 2,2-dioxide |
InChI |
InChI=1S/C15H18O2S/c16-18(17)10-13-8-4-5-9-14(13)15(11-18)12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2 |
InChIキー |
PLISRTITNCBPHU-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)CS(=O)(=O)CC2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



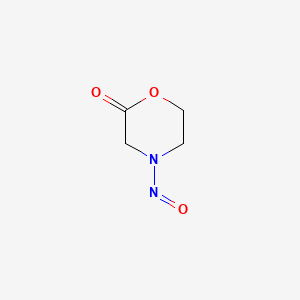
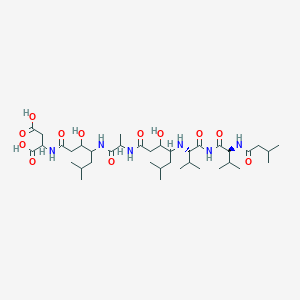

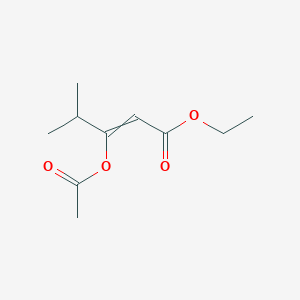

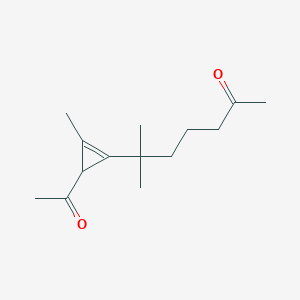
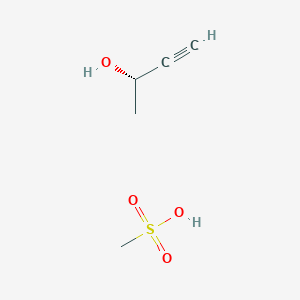
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)

![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)
